Cas no 886501-56-0 (4-Chloro-3-(trifluoromethoxy)cinnamic acid)

4-Chloro-3-(trifluoromethoxy)cinnamic acid 化学的及び物理的性質
名前と識別子
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- 4-CHLORO-3-(TRIFLUOROMETHOXY)CINNAMIC ACID
- 4-Chloro-3-(trifluoromethoxy)cinnamic acid
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- MDL: MFCD06660262
- インチ: InChI=1S/C10H6ClF3O3/c11-7-3-1-6(2-4-9(15)16)5-8(7)17-10(12,13)14/h1-5H,(H,15,16)/b4-2+
- InChIKey: VLHIMOQSIHEDAT-DUXPYHPUSA-N
- ほほえんだ: C1=CC(=C(C=C1/C=C/C(=O)O)OC(F)(F)F)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
4-Chloro-3-(trifluoromethoxy)cinnamic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C106465-250mg |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 250mg |
$ 115.00 | 2022-06-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD321988-5g |
3-(4-Chloro-3-(trifluoromethoxy)phenyl)acrylic acid |
886501-56-0 | 95+% | 5g |
¥2207.0 | 2024-04-17 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD321988-1g |
3-(4-Chloro-3-(trifluoromethoxy)phenyl)acrylic acid |
886501-56-0 | 95+% | 1g |
¥714.0 | 2023-04-06 | |
Apollo Scientific | PC302059-1g |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 97% | 1g |
£72.00 | 2024-05-25 | |
TRC | C106465-500mg |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 500mg |
$ 195.00 | 2022-06-06 | ||
abcr | AB404016-1g |
4-Chloro-3-(trifluoromethoxy)cinnamic acid; . |
886501-56-0 | 1g |
€159.00 | 2025-02-13 | ||
1PlusChem | 1P00IFRL-5g |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 5g |
$385.00 | 2023-12-15 | ||
abcr | AB404016-1 g |
4-Chloro-3-(trifluoromethoxy)cinnamic acid; . |
886501-56-0 | 1g |
€168.20 | 2023-04-25 | ||
Alichem | A015016445-250mg |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 97% | 250mg |
$499.20 | 2023-08-31 | |
Alichem | A015016445-1g |
4-Chloro-3-(trifluoromethoxy)cinnamic acid |
886501-56-0 | 97% | 1g |
$1504.90 | 2023-08-31 |
4-Chloro-3-(trifluoromethoxy)cinnamic acid 関連文献
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
4-Chloro-3-(trifluoromethoxy)cinnamic acidに関する追加情報
4-Chloro-3-(Trifluoromethoxy)Cinnamic Acid: A Comprehensive Overview
4-Chloro-3-(trifluoromethoxy)cinnamic acid, also known by its CAS number 886501-56-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of cinnamic acids, which are aromatic carboxylic acids with a substituted benzene ring and a propenoic acid moiety. The presence of the trifluoromethoxy group at the 3-position and the chloro substituent at the 4-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The synthesis of 4-chloro-3-(trifluoromethoxy)cinnamic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation, followed by functional group transformations. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. Researchers have explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize reaction conditions, thereby enhancing yield and purity.
In terms of chemical properties, 4-chloro-3-(trifluoromethoxy)cinnamic acid exhibits notable stability under standard conditions. Its electronic structure, influenced by the electron-withdrawing trifluoromethoxy group, makes it highly reactive in certain contexts. For instance, it has been employed as an intermediate in the synthesis of bioactive compounds, including potential drug candidates. The compound's ability to undergo various nucleophilic and electrophilic reactions has been extensively studied, with recent findings highlighting its role in constructing complex heterocyclic frameworks.
The biological activity of 4-chloro-3-(trifluoromethoxy)cinnamic acid has been a focal point of recent research. Studies have demonstrated its potential as an anti-inflammatory agent, with mechanisms involving inhibition of cyclooxygenase enzymes. Additionally, it has shown promise in modulating cellular signaling pathways associated with neurodegenerative diseases. Collaborative efforts between chemists and biologists have led to the identification of novel analogs derived from this compound, further expanding its therapeutic potential.
In the realm of materials science, 4-chloro-3-(trifluoromethoxy)cinnamic acid has been investigated for its application in organic electronics. Its conjugated system allows for efficient charge transport properties, making it a candidate for use in organic photovoltaic devices. Recent breakthroughs in computational modeling have provided deeper insights into its electronic structure, paving the way for tailored modifications to enhance device performance.
The environmental impact of synthesizing and utilizing 4-chloro-3-(trifluoromethoxy)cinnamic acid is another area of growing concern. Researchers are exploring sustainable practices to minimize waste generation and reduce energy consumption during its production. Innovations such as biocatalysis and recyclable catalysts are being integrated into synthetic protocols to address these challenges effectively.
In conclusion, 4-chloro-3-(trifluoromethoxy)cinnamic acid, with its unique structural features and versatile reactivity, continues to be a subject of intense research across multiple disciplines. Its applications span from drug discovery to materials science, underscoring its importance in contemporary chemical research. As advancements in synthetic methodologies and computational tools continue to evolve, the potential for unlocking new functionalities of this compound remains vast.
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